

(r)-Tetrahydrothiophen-3-ol molecular weight and formula

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Compound of Interest

Compound Name: (r)-Tetrahydrothiophen-3-ol

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An In-Depth Technical Guide to **(R)-Tetrahydrothiophen-3-ol**: Synthesis, Properties, and Applications

Introduction

(R)-Tetrahydrothiophen-3-ol is a vital chiral building block in modern medicinal chemistry. As a sulfur-containing heterocyclic compound, its specific stereochemistry is crucial for the biological activity of several advanced pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, advanced synthesis protocols, and significant applications, tailored for researchers and professionals in drug development and organic synthesis. Its primary importance lies in its role as an essential intermediate for synthesizing potent antibacterial drugs, including sulopenem and other penem-based antibiotics^[1].

Core Physicochemical Properties

The fundamental characteristics of **(R)-Tetrahydrothiophen-3-ol** are summarized below. Accurate knowledge of these properties is essential for its proper handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₄ H ₈ OS	[2][3][4][5]
Molecular Weight	104.17 g/mol	[4][6][7]
CAS Registry Number	100937-75-5	[2][3][4]
Appearance	Light yellow to yellow liquid or solid	[3][7][8]
Boiling Point	84-85 °C (at 7 Torr)	[7][8]
Density	~1.176 g/cm ³	[7][8]
IUPAC Name	(3R)-thiolan-3-ol	[4]
Synonyms	(r)-tetrahydrothiophene-3-ol, (R)-3-Hydroxytetrahydrothiophene	[2][4]

Asymmetric Synthesis: Biocatalytic Approach

Achieving high enantiomeric purity is the most critical challenge in the synthesis of **(R)-Tetrahydrothiophen-3-ol**. While classical chemical methods exist, biocatalysis using ketoreductases (KREDs) has emerged as a highly efficient, scalable, and environmentally sustainable alternative. This approach offers exceptional stereoselectivity, often yielding the desired (R)-enantiomer with greater than 99% enantiomeric excess (ee)[9].

The core of this process is the asymmetric reduction of the prochiral ketone, tetrahydrothiophen-3-one. The enzyme, often an engineered ketoreductase, utilizes a cofactor such as NADPH (nicotinamide adenine dinucleotide phosphate) to deliver a hydride to the ketone, selectively forming the (R)-alcohol.

Causality in Experimental Design

The choice of a biocatalytic system is driven by several factors:

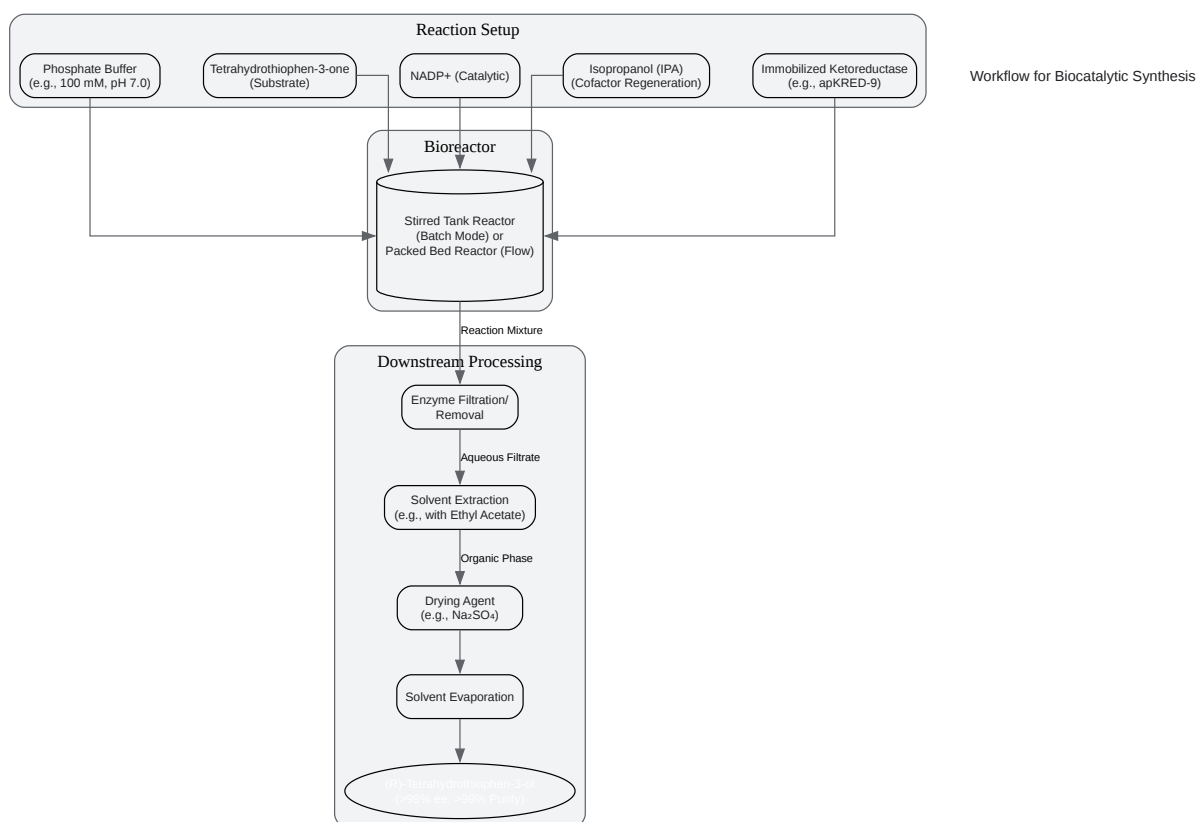
- **Stereoselectivity:** KREDs are inherently chiral and can distinguish between the two faces of the carbonyl group, leading to the formation of a single enantiomer. This avoids the need for

chiral auxiliaries or difficult resolution steps common in traditional chemistry.

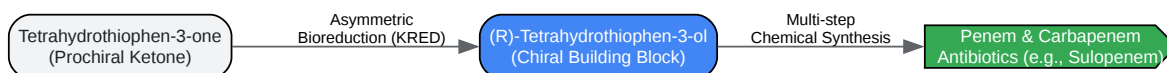
- **Mild Reaction Conditions:** Enzymatic reactions proceed under mild conditions (near-neutral pH, ambient temperature, and atmospheric pressure), which preserves sensitive functional groups and reduces energy consumption.
- **Sustainability:** The process often uses water as a solvent and avoids heavy metal catalysts, aligning with the principles of green chemistry. A co-substrate like isopropanol is frequently used to regenerate the expensive NADPH cofactor in situ, making the process economically viable^[9].

Experimental Workflow: Enzymatic Reduction

The following diagram illustrates the workflow for the biocatalytic production of **(R)-Tetrahydrothiophen-3-ol**.



Role in Antibiotic Synthesis



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